(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
Properties
IUPAC Name |
2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-4-8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-7-5-6-9-11(10)19(2)15(13)21/h5-7,9,12H,3-4,8H2,1-2H3,(H,23,24)/b14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFZIMNNNSUWNS-YPKPFQOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves multiple steps. One common approach is the condensation of 1-methyl-2-oxoindoline with appropriate thiazolidinone derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxothiazolidin ring undergoes nucleophilic attacks at its sulfur and carbonyl positions. Key reactions include:
Example: Reaction with benzylamine in ethanol under basic conditions replaces the thioxo group, forming a benzyl-substituted thiazole.
Cycloaddition and Cyclization Reactions
The conjugated system between the indolinone and thiazolidin rings enables cycloadditions:
Structural Insight: Intramolecular cyclization forms a fused tetracyclic system (Fig. 1A), confirmed by X-ray crystallography in analogous compounds .
Acid-Base and Redox Reactions
The carboxylic acid and redox-active thioxo group participate in:
Kinetics: Esterification proceeds with 85% yield under reflux, while oxidation to sulfonyl requires stoichiometric KMnO .
Biological Target Interactions
The compound interacts with microbial and cancer-related enzymes:
Docking Studies: Molecular modeling shows strong binding (−9.2 kcal/mol) to E. coli DNA gyrase via Tyr-109 and Asp-73 residues .
Reaction Optimization Challenges
-
Steric hindrance from the methyl group on the indolinone reduces substitution rates at C3.
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields by 30% compared to THF .
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Z-configuration stability : Isomerization to the E-form occurs above 60°C, altering reactivity .
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1=Most) | Key Reaction Partners |
|---|---|---|
| Thioxothiazolidin sulfur | 1 | Amines, alkyl halides |
| Carboxylic acid | 2 | Alcohols, amines |
| Indolinone carbonyl | 3 | Grignard reagents, hydrazines |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine
The compound's antitumor properties have been investigated, with promising results in preclinical studies. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its diverse biological activities make it a valuable target for drug discovery and development.
Mechanism of Action
The mechanism by which (Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes structural differences and key properties compared to related compounds:
Key Observations
Electron-withdrawing groups (e.g., 5-fluoro in ) enhance antifungal activity, likely via improved membrane penetration or target enzyme inhibition.
Side Chain Modifications: Shorter chains (acetic or propanoic acid) reduce solubility but may improve cell permeability, as seen in the higher antimicrobial activity of compound 5b (MIC = 8 μg/mL against S. aureus) . Hexanoic acid in the target compound balances solubility and chain flexibility, making it suitable for protein-binding studies .
Stereochemical Considerations :
- The Z-configuration is critical for maintaining the planar geometry required for π-π stacking with biological targets, as confirmed by NMR and X-ray crystallography using SHELX .
Methodological Considerations
Biological Activity
(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics such as ampicillin and streptomycin by 10–50 fold .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
| Compound 12 | Staphylococcus aureus | 0.015 | Not reported |
| Compound 15 | Aspergillus fumigatus | Not reported | Not reported |
Antifungal Activity
The antifungal efficacy of related compounds has also been documented, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains such as Trichoderma viride and Aspergillus fumigatus. These findings suggest that the thiazolidinone scaffold may play a crucial role in enhancing antifungal activity .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Fungal Strain | MIC (mg/mL) |
|---|---|---|
| Compound 8 | Trichoderma viride | 0.004 |
| Compound 15 | Aspergillus fumigatus | Not reported |
Anticancer Activity
The anticancer potential of this compound is supported by research indicating that related compounds possess significant cytotoxic effects on various cancer cell lines, including leukemia, colon cancer, and melanoma .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazolidinone derivatives on cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range against MOLT-4 (leukemia) and SW-620 (colon cancer) cell lines. For instance, one derivative exhibited an IC50 value of approximately 1.57 μM against MOLT-4 cells, indicating potent anticancer activity .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MOLT-4 (Leukemia) | 1.57 |
| Compound B | SW-620 (Colon Cancer) | <0.01 |
| Compound C | SK-MEL-5 (Melanoma) | Not reported |
The biological activities of thiazolidinones are often attributed to their ability to interact with specific biological targets such as enzymes involved in cell proliferation and survival pathways. Molecular docking studies have suggested that these compounds may inhibit key enzymes such as aldose reductase and proteases associated with bacterial virulence .
Q & A
Q. What strategies validate the mechanism of action in cellular assays?
- Methodology :
- Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2).
- Use siRNA knockdown of suspected targets (e.g., STAT3) to observe rescue effects in proliferation assays .
- Measure ROS levels via DCFH-DA fluorescence to link activity to oxidative stress pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
